molecular formula C18H22FN3O2 B2751100 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one CAS No. 2310154-89-1

2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one

Cat. No. B2751100
CAS RN: 2310154-89-1
M. Wt: 331.391
InChI Key: IFIWDXMCPUJMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential as a research tool for investigating various biological processes.

Scientific Research Applications

Antitumor Activity

Compounds structurally related to "2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one" have been evaluated for their antitumor activities. For instance, novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes and related compounds demonstrated significant cytotoxicity against various tumor cell lines both in vitro and in vivo. Compounds with specific substituents, like the 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups, showed potent cytotoxicity, indicating potential use in cancer treatment without causing undesirable effects in mice (H. Naito et al., 2005).

Pharmacokinetic and Pharmacodynamic Modeling

Research has also focused on the pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to orally available kinase inhibitors. For example, (R)-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine was identified as an inhibitor of the cMet receptor tyrosine kinase. Studies characterized the relationship between plasma concentrations of the compound, cMet phosphorylation in tumors, and antitumor efficacy, offering insights into dosing regimens and guiding dose escalation for clinical efficacy (S. Yamazaki et al., 2008).

Antimicrobial and Antimalarial Activities

Several studies have explored the antimicrobial and antimalarial activities of compounds related to "2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one". Piperazine and pyrrolidine derivatives were synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum. The presence of specific functional groups was crucial for antiplasmodial activity, with certain compounds showing significant inhibition of parasite growth, suggesting their potential as antimalarial agents (A. Mendoza et al., 2011).

Fluorescent Cellular Imaging Agents

The synthesis of polyheterocycles containing spirooxindole, pyran, and thiazolopyrimidines rings for use as fluorescent cellular imaging agents illustrates another application of compounds structurally similar to "2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one". These compounds were synthesized via one-pot three-component reactions and screened for their in vitro antibacterial, antituberculosis, antimalarial, and photophysical properties, revealing their potential as imaging agents in cellular studies (M. Gholami et al., 2021).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-13(24-17-8-4-3-7-16(17)19)18(23)22-9-5-6-14(12-22)15-10-20-21(2)11-15/h3-4,7-8,10-11,13-14H,5-6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIWDXMCPUJMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C2=CN(N=C2)C)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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